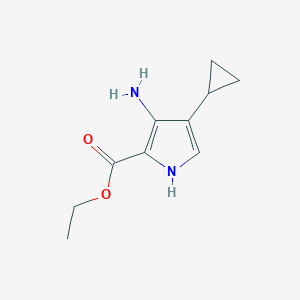
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride is a chemical compound with the molecular formula C17H21ClN4O2. It is known for its applications in various scientific fields, including medicinal chemistry and pharmacology. The compound is characterized by the presence of a piperazine ring substituted with a phenyl group, a nitro group, and a methyl group, making it a versatile molecule for research and industrial purposes .
Vorbereitungsmethoden
The synthesis of 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems, making it a valuable tool in neuropharmacological research.
Industrial Applications: It is used in the synthesis of various organic compounds and intermediates, contributing to the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound inhibits the enzyme’s activity, leading to an increase in acetylcholine levels in the brain. This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced . The molecular pathways involved include the binding of the compound to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a different core structure but similar pharmacological activity.
4-Methyl-2-nitroaniline: A precursor in the synthesis of the compound, which lacks the piperazine ring and phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H21ClN4O2 |
|---|---|
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline;hydrochloride |
InChI |
InChI=1S/C17H20N4O2.ClH/c1-13-11-17(21(22)23)15(18)12-16(13)20-9-7-19(8-10-20)14-5-3-2-4-6-14;/h2-6,11-12H,7-10,18H2,1H3;1H |
InChI-Schlüssel |
PDDURACLOWXLEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N2CCN(CC2)C3=CC=CC=C3)N)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate](/img/structure/B13059814.png)

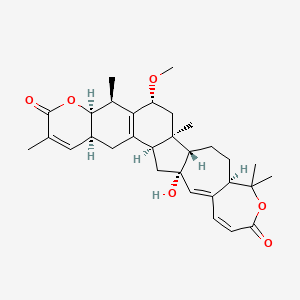
![[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13059822.png)
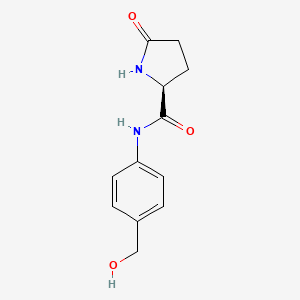
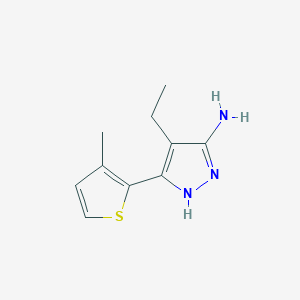
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13059844.png)
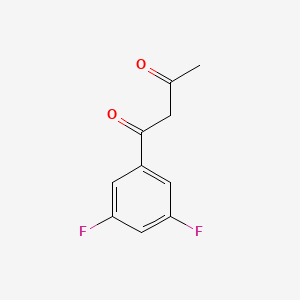

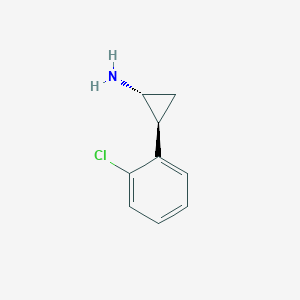
![2-(Oxolan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13059860.png)


